molecular formula C7H13N3O B3235782 1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one CAS No. 1355004-58-8

1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B3235782
CAS No.: 1355004-58-8
M. Wt: 155.20
InChI Key: FPHXPEVYGTUARP-UHFFFAOYSA-N
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Description

1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a fused ring system combining an imidazole ring with a pyridine ring The presence of a methyl group at the first position and a carbonyl group at the second position further defines its chemical identity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminocyclohexane with a suitable carbonyl compound, such as methyl isocyanate, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism by which 1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects. The pathways involved may include inhibition of metabolic enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with a single ring structure.

    Hexahydro-1H-imidazo[4,5-c]pyridine: A similar compound lacking the methyl group at the first position.

    2-Methylimidazo[4,5-b]pyridine: Another fused ring system with different substitution patterns.

Uniqueness: 1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10-6-2-3-8-4-5(6)9-7(10)11/h5-6,8H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHXPEVYGTUARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCNCC2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 2
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 3
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 4
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 5
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 6
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

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